1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl-
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Overview
Description
1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- is a complex organic compound with the molecular formula C({20})H({30})O and a molecular weight of 286.4516 g/mol . This compound is known for its intricate structure, which includes multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- typically involves multi-step organic reactions. One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to introduce the necessary hydrogen atoms into the structure. This process often requires catalysts such as palladium or platinum and is conducted under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substituting Agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Comparison with Similar Compounds
Dehydroabietol: A related compound with similar structural features but differing in specific functional groups.
Abietyl Alcohol: Another similar compound used in various industrial applications.
Uniqueness: 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- is unique due to its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
5335-62-6 |
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Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)-phenylmethanol |
InChI |
InChI=1S/C26H34O/c1-18(2)20-11-13-22-21(17-20)12-14-23-25(22,3)15-8-16-26(23,4)24(27)19-9-6-5-7-10-19/h5-7,9-11,13,17-18,23-24,27H,8,12,14-16H2,1-4H3 |
InChI Key |
IUZXDEIEFTZAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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